2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Description
2-Chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a benzamide derivative characterized by:
- Benzamide core: A 2-chlorobenzoyl group linked to an aniline moiety.
- Morpholine-ethoxy bridge: A 4-morpholinyl-2-oxoethoxy group connecting the benzamide to the phenyl ring.
- Key structural features: The chloro substituent at position 2 of the benzoyl group and the morpholine ring, which may enhance solubility and target binding via its polar oxygen and nitrogen atoms .
Properties
IUPAC Name |
2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-17-4-2-1-3-16(17)19(24)21-14-5-7-15(8-6-14)26-13-18(23)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOAYLOWZZRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies, including its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a chloro group, a morpholine moiety, and an ether linkage that may contribute to its biological properties.
Biological Activity Overview
The biological activities of 2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide have been explored in various contexts:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, chloroacetamides have been shown to be effective against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural features suggest potential anticancer activity. The presence of the morpholine group is often associated with enhanced cell permeability and interaction with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Research has indicated that the biological activity of chloroacetamides varies significantly based on the substituents on the phenyl ring. Key findings include:
- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better cell membrane penetration, enhancing their antimicrobial efficacy .
- Substituent Positioning : The position of the chloro group and other substituents is crucial; para-substituted phenyl rings have shown greater activity compared to meta or ortho positions.
Case Studies
- Antimicrobial Testing : In a study assessing various N-substituted phenyl-2-chloroacetamides, compounds similar to 2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide were tested against S. aureus, E. coli, and Candida albicans. Results demonstrated that certain analogs exhibited potent antimicrobial effects, particularly against Gram-positive bacteria .
- Cytotoxicity Assays : Research evaluating the cytotoxic effects of related compounds on cancer cell lines indicated that modifications in the morpholine structure could enhance cytotoxicity against specific cancer types. This suggests that 2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide may also possess selective anticancer properties.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Target Organism | Efficacy |
|---|---|---|---|
| 2-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide | Antimicrobial | S. aureus | High |
| Similar Chloroacetamide A | Antimicrobial | E. coli | Moderate |
| Similar Chloroacetamide B | Anticancer | Cancer Cell Lines | High |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
Heterocyclic Modifications
| Compound Name | Structural Features | Notable Activities | Reference |
|---|---|---|---|
| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide | Thiazole ring + morpholine | Antibacterial, AChE inhibition | |
| 5-Amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)-1,2-dihydro-3H-pyrrol-3-one | Thiazole + pyrrolone + morpholine | Broad-spectrum antibacterial | |
| N-{5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl}-2-methylbenzamide | Oxadiazole instead of thiazole | Moderate antimicrobial activity |
Key Observations :
- Thiazole rings (e.g., in ) enhance antibacterial activity, while oxadiazoles exhibit weaker effects .
- Morpholine-containing compounds (e.g., target compound) show improved solubility and pharmacokinetic profiles compared to non-morpholine analogs .
Linker and Functional Group Variations
Key Observations :
- Trifluoromethyl groups enhance lipophilicity and metabolic stability, making them valuable in drug design .
Q & A
Q. What statistical approaches mitigate variability in high-throughput screening (HTS) data?
- Methodology : Apply Z’-factor analysis to validate assay robustness (Z’ > 0.5). Use Grubbs’ test to remove outliers and ANOVA to assess batch effects. Normalize data with plate-specific controls (e.g., DMSO blanks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
